Cas no 1186310-91-7 ((5-Fluorofuro2,3-bpyridin-2-yl)methanol)

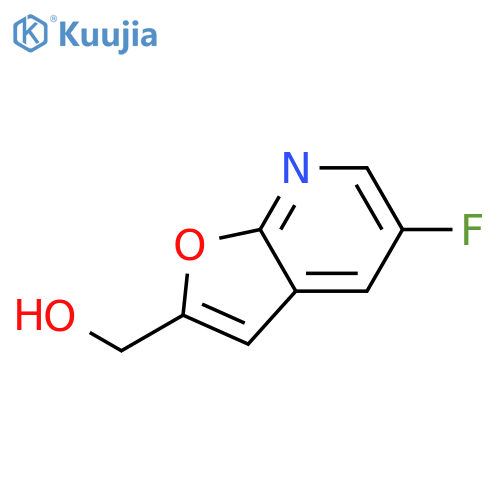

1186310-91-7 structure

商品名:(5-Fluorofuro2,3-bpyridin-2-yl)methanol

CAS番号:1186310-91-7

MF:C8H6FNO2

メガワット:167.137145519257

MDL:MFCD12922805

CID:1027494

PubChem ID:329772188

(5-Fluorofuro2,3-bpyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol

- {5-fluorofuro[2,3-b]pyridin-2-yl}methanol

- DTXSID40674108

- DB-061342

- MFCD12922805

- CS-0088341

- BS-26208

- AKOS006332950

- 1186310-91-7

- A893072

- (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol, AldrichCPR

- (5-Fluorofuro2,3-bpyridin-2-yl)methanol

-

- MDL: MFCD12922805

- インチ: InChI=1S/C8H6FNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2

- InChIKey: BTLVIXKYMXGFPM-UHFFFAOYSA-N

- ほほえんだ: C1=C2C=C(CO)OC2=NC=C1F

計算された属性

- せいみつぶんしりょう: 167.03800

- どういたいしつりょう: 167.03825660g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 293.4±35.0 °C at 760 mmHg

- フラッシュポイント: 131.2±25.9 °C

- PSA: 46.26000

- LogP: 1.45920

- じょうきあつ: 0.0±0.6 mmHg at 25°C

(5-Fluorofuro2,3-bpyridin-2-yl)methanol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(5-Fluorofuro2,3-bpyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F621475-25mg |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 25mg |

$155.00 | 2023-05-18 | ||

| Matrix Scientific | 048454-500mg |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 500mg |

$600.00 | 2021-06-27 | ||

| Ambeed | A552856-1g |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 95+% | 1g |

$715.0 | 2024-04-25 | |

| A2B Chem LLC | AE24938-250mg |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 95% | 250mg |

$255.00 | 2024-04-20 | |

| Chemenu | CM174994-1g |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 95% | 1g |

$*** | 2023-04-03 | |

| abcr | AB263585-1g |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol; . |

1186310-91-7 | 1g |

€891.00 | 2025-02-27 | ||

| Matrix Scientific | 048454-250mg |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 250mg |

$319.00 | 2021-06-27 | ||

| TRC | F621475-100mg |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 100mg |

$333.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001187-1G |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | Aldrich | 1G |

¥8753.36 | 2022-02-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166273-1g |

(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |

1186310-91-7 | 1g |

¥5,018.00 | 2021-05-24 |

(5-Fluorofuro2,3-bpyridin-2-yl)methanol 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

1186310-91-7 ((5-Fluorofuro2,3-bpyridin-2-yl)methanol) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1186310-91-7)(5-Fluorofuro2,3-bpyridin-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):644.0